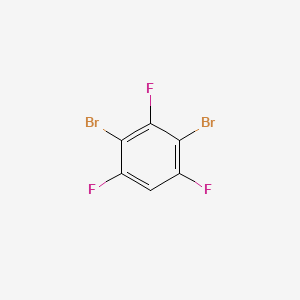

2,4-Dibromo-1,3,5-trifluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNQFVCUPVBCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-1,3,5-trifluorobenzene: A Proposed Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2,4-dibromo-1,3,5-trifluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. In the absence of a specifically documented protocol, this guide leverages established principles of electrophilic aromatic substitution on deactivated ring systems to present a robust and scientifically grounded hypothetical procedure. The proposed synthesis involves the direct dibromination of 1,3,5-trifluorobenzene under forcing conditions, a method chosen for its atom economy and straightforwardness. This document provides a detailed experimental protocol, an analysis of the reaction mechanism and regioselectivity, and a summary of the key reaction parameters.

Introduction: The Significance of Polyhalogenated Benzene Derivatives

Polyhalogenated benzene derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement and nature of the halogen substituents on the benzene ring profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity and suitability for various applications. This compound (C₆HBr₂F₃) is a prime example of such a molecule, offering multiple reactive sites for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.[2] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable synthon for the introduction of complex moieties in drug discovery and development.

Proposed Synthesis Pathway: Direct Dibromination of 1,3,5-Trifluorobenzene

The most direct and atom-economical approach to the synthesis of this compound is the electrophilic aromatic substitution of the readily available starting material, 1,3,5-trifluorobenzene.[3]

Mechanistic Considerations and Regioselectivity

The three fluorine atoms on the benzene ring are strongly electron-withdrawing, rendering the aromatic system significantly deactivated towards electrophilic attack.[4] However, as halogens, they are ortho, para-directing. In the case of 1,3,5-trifluorobenzene, all three unsubstituted carbon atoms (C2, C4, and C6) are chemically equivalent. Each is positioned ortho to two fluorine atoms and para to one, making them the anticipated sites of substitution.

The proposed reaction proceeds via a classical electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the bromine molecule (Br₂), generating a more potent electrophile. The π-electrons of the deactivated benzene ring then attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bromide ion, restores the aromaticity of the ring and yields the brominated product. Given the deactivating nature of the ring, forcing conditions, including elevated temperatures, are likely necessary to achieve dibromination. The introduction of the first bromine atom further deactivates the ring, making the second substitution even more challenging. The second bromination is expected to occur at one of the remaining equivalent positions (C4 or C6).

Experimental Protocol: A Hypothetical Procedure

This protocol is a proposed method based on established procedures for the bromination of deactivated aromatic compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.[5][6]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | 372-38-3 |

| Bromine | Br₂ | 159.81 | 7726-95-6 |

| Iron Powder | Fe | 55.85 | 7439-89-6 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,3,5-trifluorobenzene (1.0 eq) and a catalytic amount of iron powder (0.05 eq).

-

Addition of Bromine: Under a nitrogen atmosphere, slowly add liquid bromine (2.2 eq) to the reaction mixture via the dropping funnel at room temperature over a period of 30 minutes. The reaction is exothermic, and the flask may require cooling in an ice bath to maintain the temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain this temperature for 24-48 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Extract the aqueous layers with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.

Visualization of the Synthesis Pathway

The proposed synthesis is a direct, one-step transformation.

Caption: Proposed synthesis of this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthesis.

| Parameter | Value |

| Starting Material | 1,3,5-Trifluorobenzene |

| Reagents | Bromine, Iron Powder |

| Solvent | Dichloromethane |

| Reaction Temperature | Reflux (~40°C) |

| Reaction Time | 24-48 hours |

| Product | This compound |

| Purification Method | Fractional Distillation or Column Chromatography |

Trustworthiness and Self-Validation

The proposed protocol is grounded in well-established principles of organic chemistry. The choice of a Lewis acid catalyst like iron for the bromination of an aromatic ring is a standard and reliable method.[4] The reaction conditions, including reflux and an extended reaction time, are logical considerations for a deactivated substrate. The workup and purification procedures are standard laboratory techniques designed to isolate and purify the target compound effectively. For validation, the final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This technical guide presents a scientifically sound, albeit hypothetical, pathway for the synthesis of this compound. The proposed direct dibromination of 1,3,5-trifluorobenzene offers a straightforward and efficient route to this valuable synthetic intermediate. While this guide provides a detailed protocol, experimental validation and optimization are necessary to establish the optimal reaction conditions and yield. The successful synthesis of this compound will provide researchers and drug development professionals with a versatile tool for the construction of novel and complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6HBr2F3 | CID 50997873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 6. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

2,4-Dibromo-1,3,5-trifluorobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dibromo-1,3,5-trifluorobenzene

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. The strategic placement of two reactive bromine atoms and three electron-withdrawing fluorine atoms on a benzene core makes this molecule a highly versatile and valuable building block. This document delves into its fundamental physicochemical properties, predictive spectral analysis, reactivity profile, and its applications as a synthetic intermediate. A detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided to illustrate its practical utility, emphasizing the rationale behind procedural steps. This guide is intended for scientists and professionals seeking to leverage the unique chemical characteristics of this compound in advanced research and development projects.

Introduction: The Value of Polyhalogenated Aromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a privileged position. The incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2] When combined with other halogens, such as bromine, the resulting polyhalogenated aromatic ring becomes a powerful synthetic platform. The bromine atoms serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through well-established methodologies like palladium-catalyzed cross-coupling reactions.[1]

This compound (CAS No. 363-69-9) is an exemplar of such a scaffold. Its structure offers two distinct bromine sites for sequential and potentially selective functionalization, while the trifluorinated core imparts the beneficial electronic properties associated with organofluorine compounds. This guide serves to elucidate the core chemical properties and synthetic potential of this reagent, providing researchers with the foundational knowledge required for its effective application.

Physicochemical and Structural Properties

This compound is a dense compound, typically supplied as a solid or liquid, with key identifiers and properties summarized below.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 363-69-9 | [3][5][6] |

| Molecular Formula | C₆HBr₂F₃ | [3][7] |

| Molecular Weight | 289.88 g/mol | [4][5][7] |

| Appearance | Solid, semi-solid, or liquid | [3] |

| Boiling Point | 85-90 °C (at 20 Torr) | [4] |

| Density | ~2.156 g/cm³ | [4] |

| InChIKey | SFNQFVCUPVBCOC-UHFFFAOYSA-N | [3][7] |

| SMILES | C1=C(C(=C(C(=C1F)Br)F)Br)F | [6][7] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F1 [label="F"]; Br2 [label="Br"]; F3 [label="F"]; Br4 [label="Br"]; F5 [label="F"]; H6 [label="H"]; // Define positions for a benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; // Define positions for substituents F1 [pos="0,2.8!"]; Br2 [pos="-2.6,1.5!"]; F3 [pos="-2.6,-1.5!"]; Br4 [pos="0,-2.8!"]; F5 [pos="2.6,-1.5!"]; H6 [pos="2.6,1.5!"]; // Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Draw substituent bonds C1 -- F1; C2 -- Br2; C3 -- F3; C4 -- Br4; C5 -- F5; C6 -- H6; // Aromatic circle (approximated with inner nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; i1 [pos="-0.4,0.7!"]; i2 [pos="-0.7,0!"]; i3 [pos="-0.4,-0.7!"]; i4 [pos="0.4,-0.7!"]; i5 [pos="0.7,0!"]; i6 [pos="0.4,0.7!"]; i1 -- i2 -- i3 -- i4 -- i5 -- i6 -- i1 [style=dashed];

}

Caption: Chemical Structure of this compound.

Synthesis and Reactivity

Plausible Synthesis

Caption: Plausible synthesis via electrophilic bromination.

Chemical Reactivity

The reactivity of this compound is dominated by the two carbon-bromine bonds. These sites are prime for transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][8]

A key feature of this molecule is the non-equivalence of the two bromine atoms:

-

Br at C2: This position is flanked by two fluorine atoms (at C1 and C3), making it more sterically hindered and electronically distinct.

-

Br at C4: This position is adjacent to one fluorine (at C5) and one hydrogen (at C6), making it less sterically hindered and potentially more reactive in certain catalytic cycles.

This differential reactivity could, in principle, be exploited for selective, stepwise functionalization by carefully choosing catalysts, ligands, and reaction conditions. The electron-withdrawing nature of the fluorine atoms also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ), although this typically requires harsh conditions or further activation.

Predictive Spectral Analysis

While experimental spectra are not publicly cataloged, the structure allows for a detailed prediction of its NMR signatures, which is crucial for reaction monitoring and characterization.

-

¹H NMR: A single proton is present at the C6 position. This proton would appear as a triplet of triplets (tt) or a more complex multiplet. It will exhibit coupling to the adjacent fluorine at C5 (³JHF) and to the fluorine at C1 (³JHF). A smaller long-range coupling to the fluorine at C3 (⁵JHF) might also be observed.

-

¹⁹F NMR: This spectrum is expected to be highly informative.[6][9] Three distinct signals would be observed, one for each fluorine atom, as they are in chemically non-equivalent environments.

-

F at C1: Coupled to the bromine at C2, the fluorine at C3, and the proton at C6.

-

F at C3: Coupled to the bromines at C2 and C4, and the fluorine at C1 and C5.

-

F at C5: Coupled to the bromine at C4, the fluorine at C3, and the proton at C6. The wide chemical shift range of ¹⁹F NMR ensures these signals would be well-resolved, and their complex splitting patterns would be a definitive fingerprint for the molecule.[10][11]

-

-

¹³C NMR: Six distinct signals for the aromatic carbons are expected. The carbons bonded to fluorine will appear as doublets due to large one-bond C-F coupling constants (¹JCF). Carbons bonded to bromine will be shifted downfield. The carbon bearing a hydrogen (C6) will be the most upfield of the aromatic signals.

Applications in Drug Discovery and Advanced Synthesis

The true value of this compound lies in its role as a versatile building block. Its structure is ideally suited for the synthesis of complex molecules where a trifluorophenyl core is desired.

-

Medicinal Chemistry: Fluorine substitution is a proven strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity.[2][12] This building block allows for the introduction of a trifluorinated ring system early in a synthetic sequence. The two bromine "handles" can then be used to construct the rest of the target molecule, for example, by coupling to other aromatic or heterocyclic systems.

-

Sequential Cross-Coupling: The potential for selective reactivity at the C2 and C4 positions allows for the stepwise introduction of two different molecular fragments. This is a powerful strategy for building molecular complexity and generating libraries of related compounds for structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Discovery (FBDD): As a "heavy" fragment, this molecule can be used in screening campaigns. The fluorine atoms provide a sensitive NMR handle for detecting binding to target proteins via ¹⁹F NMR techniques.[6]

Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To demonstrate the utility of this compound, this section provides a detailed, representative protocol for a Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[13][14] This protocol details the mono-arylation at the less sterically hindered C4 position.

Reaction: this compound + Arylboronic Acid → 2-Bromo-4-aryl-1,3,5-trifluorobenzene

Rationale and Causality

-

Catalyst: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a common and robust pre-catalyst that is reduced in situ to Pd(0). The dppf ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination.[13]

-

Base: A base (e.g., Cs₂CO₃, K₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the aryl group is transferred from boron to palladium.[8][15]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.

Step-by-Step Protocol

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (290 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv).

-

Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add 8 mL of 1,4-dioxane and 2 mL of deionized water via syringe.

-

Degassing: Bubble Argon gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.

-

Catalyst Addition: Briefly remove the septum and quickly add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%), to the flask. Immediately reseal the flask.

-

Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously overnight (12-18 hours).

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-bromo-4-aryl-1,3,5-trifluorobenzene product.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word: Warning.[3]

-

Pictogram: GHS07 (Exclamation Mark).[3]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

Conclusion

This compound emerges as a potent and versatile chemical intermediate for advanced organic synthesis. Its unique arrangement of reactive bromine sites and a stabilizing trifluorinated core provides a valuable scaffold for constructing complex molecular architectures. While its full potential is still being explored, its utility in creating novel compounds for pharmaceutical and materials science applications is clear. The principles of its reactivity, particularly in cross-coupling reactions, are well-understood, allowing researchers to readily incorporate this building block into innovative synthetic strategies. Proper understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is key to unlocking its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dibromo-1-fluorobenzene(1435-53-6) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2,4-Dibromo-1-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. This compound | C6HBr2F3 | CID 50997873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. azom.com [azom.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. chemrxiv.org [chemrxiv.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-1,3,5-trifluorobenzene

Introduction

2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound that serves as a valuable building block and intermediate in organic synthesis. Its specific substitution pattern—featuring two bromine atoms and three fluorine atoms on a benzene ring—offers unique reactivity and makes it a compound of interest for the synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors. Understanding its physical properties is paramount for its effective handling, purification, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound (CAS No. 363-69-9), supported by established experimental protocols to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Molecular Structure and Identifiers

The arrangement of electronegative halogen atoms on the benzene core dictates the compound's polarity, reactivity, and intermolecular interactions, which in turn govern its physical properties.

Caption: Molecular Structure of this compound.

For unambiguous identification, a comprehensive set of chemical identifiers is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 363-69-9 | Sigma-Aldrich, Synthonix[2] |

| Molecular Formula | C₆HBr₂F₃ | PubChem[1], Synthonix[2] |

| Molecular Weight | 289.88 g/mol | Synthonix[2] |

| InChI | InChI=1S/C6HBr2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H | Sigma-Aldrich, PubChem[1] |

| InChIKey | SFNQFVCUPVBCOC-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1=C(C(=C(C(=C1F)Br)F)Br)F | PubChem[1], 1st Scientific[3] |

Summary of Physical Properties

The following table summarizes the known physical properties of this compound. It is important to note that experimentally determined values for properties such as melting and boiling points are not consistently reported across commercial suppliers, indicating potential variability based on purity or a lack of extensive characterization in publicly available literature.

| Property | Value | Notes | Source |

| Physical Form | Solid, Semi-solid, or Liquid | The physical state can vary, likely depending on purity and ambient temperature. | Sigma-Aldrich |

| Melting Point | Not explicitly defined | Data not consistently available from suppliers. | abcr Gute Chemie |

| Boiling Point | Not explicitly defined | Data not consistently available from suppliers. | ChemicalBook[4] |

| Density | Not explicitly defined | Data not consistently available from suppliers. | abcr Gute Chemie |

| Purity | Typically ≥97% | Commercially available purity. | Sigma-Aldrich, Synthonix[2] |

| Solubility | Insoluble in water | Predicted based on the nonpolar, halogenated structure. Soluble in common organic solvents. | Inferred from structure |

| Storage Temp. | 2-8°C, Sealed in dry conditions | Recommended for maintaining stability. | Sigma-Aldrich |

Experimental Protocols for Property Determination

To ensure accuracy and reproducibility, the physical properties of a compound must be determined using standardized, validated methods. The following section details the protocols for measuring the key physical properties of a solid or liquid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound. Impurities depress and broaden the melting range.

Methodology:

-

Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. If the sample is not a fine powder, gently crush it using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 3 mm.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination: Allow the apparatus to cool. Heat the new sample to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Causality: A slow heating rate is crucial as it ensures that the temperature of the heating block, the sample, and the thermometer are in thermal equilibrium, leading to an accurate measurement.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Scale Method)

For small sample quantities, the micro boiling point method using a Thiele tube is highly effective. The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Recording: Remove the heat source. The bubble stream will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.

Causality: The principle relies on trapping the vapor of the boiling liquid in an inverted capillary. The point at which the cooling vapor's pressure can no longer exceed the external pressure and the liquid re-enters the capillary provides a precise measure of the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

The solubility of a compound in various solvents provides insight into its polarity and the presence of acidic or basic functional groups. "Like dissolves like" is the guiding principle: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.

Methodology:

-

Solvent Selection: Use a sequence of solvents: Water, 5% aq. HCl, 5% aq. NaOH, and a common organic solvent (e.g., Toluene or Dichloromethane).

-

Procedure: To approximately 20-30 mg of the compound in a test tube, add ~1 mL of the solvent dropwise, with agitation.

-

Observation: Observe if the compound dissolves completely.

-

Interpretation:

-

Soluble in Water: Indicates a small, polar molecule.

-

Insoluble in Water, Soluble in 5% HCl: Indicates a basic functional group (e.g., an amine).

-

Insoluble in Water, Soluble in 5% NaOH: Indicates an acidic functional group (e.g., a phenol or carboxylic acid).

-

Insoluble in Aqueous Solutions, Soluble in Organic Solvent: Indicates a nonpolar or weakly polar neutral compound.

-

Expected Result for this compound: This compound is expected to be insoluble in water, 5% HCl, and 5% NaOH, but soluble in various organic solvents due to its neutral, relatively nonpolar halogenated aromatic structure.

Caption: Decision tree for qualitative solubility testing.

Safety, Handling, and Storage

Based on supplier safety data, this compound is classified as a warning-level chemical. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes and avoid breathing dust or vapors.[5][6]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, with a recommended temperature of 2-8°C.

Conclusion

This compound is a halogenated aromatic intermediate with physical properties characteristic of a neutral, moderately polar organic compound. While specific quantitative data for its melting point, boiling point, and density are not widely published, its identity, purity, and behavior can be rigorously assessed using the standardized experimental protocols detailed in this guide. Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety. This technical guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their synthetic and developmental workflows.

References

- 1. This compound | C6HBr2F3 | CID 50997873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 363-69-9 | this compound [synthonix.com]

- 3. 1stsci.com [1stsci.com]

- 4. This compound CAS#: 363-69-9 [m.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene (CAS: 363-69-9): A Versatile Building Block for Advanced Chemical Synthesis

Introduction: Unveiling the Potential of a Polyhalogenated Aromatic Core

In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms and halogenated scaffolds into molecular frameworks is a cornerstone of innovation. The subject of this guide, 2,4-Dibromo-1,3,5-trifluorobenzene, stands as a testament to the synthetic versatility offered by polyhalogenated aromatic compounds. Its unique substitution pattern—featuring two bromine atoms amenable to a variety of cross-coupling reactions and three electron-withdrawing fluorine atoms that activate the benzene ring towards nucleophilic aromatic substitution—renders it a highly valuable intermediate for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will delve into its physicochemical properties, propose a robust synthetic pathway, dissect its reactivity, and outline its potential applications, all while grounding our discussion in the principles of modern organic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a chemical building block is paramount for its effective utilization in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 363-69-9 | [1][2] |

| Molecular Formula | C₆HBr₂F₃ | [1][2] |

| Molecular Weight | 289.88 g/mol | [1][2] |

| Appearance | Solid or Semi-solid or liquid | |

| Boiling Point | 85-90 °C at 20 Torr | |

| Density | 2.156 ± 0.06 g/cm³ | |

| Purity | Typically ≥97% | [2] |

Spectroscopic Signature:

-

¹H NMR: The spectrum is expected to show a single resonance for the lone aromatic proton. This signal will likely appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms (ortho-coupling, ³JHF) and the more distant fluorine atom (para-coupling, ⁵JHF).

-

¹³C NMR: The carbon spectrum will display distinct signals for each of the six aromatic carbons, with their chemical shifts and multiplicities influenced by one-bond and multi-bond couplings to the attached fluorine and bromine atoms. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF).

-

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show three distinct resonances, one for each of the chemically non-equivalent fluorine atoms. The coupling patterns between these fluorine nuclei will provide valuable structural information.

Synthesis of this compound: A Proposed Pathway

Although a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be designed based on established methodologies for the halogenation of aromatic compounds. The proposed synthesis commences with the commercially available 1,3,5-trifluorobenzene.

References

An In-Depth Technical Guide to the Structure of 2,4-Dibromo-1,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, 2,4-Dibromo-1,3,5-trifluorobenzene stands out as a versatile intermediate. Its unique substitution pattern of electron-withdrawing fluorine atoms and reactive bromine atoms on a benzene ring offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups significantly influences the molecule's reactivity, electronic properties, and steric hindrance, making it a valuable synthon in the development of novel pharmaceuticals and advanced materials.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.[1] Similarly, the bromine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive analysis of the structure of this compound, delving into its physicochemical properties, spectroscopic signature, and synthetic utility, with the aim of equipping researchers and drug development professionals with the in-depth knowledge required for its effective application.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆HBr₂F₃, is an aromatic compound characterized by a benzene ring substituted with two bromine atoms and three fluorine atoms.[2][3] The precise arrangement of these substituents dictates its chemical behavior and physical characteristics.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is this compound.[2] The numbering of the benzene ring prioritizes the alphabetical order of the substituents, with bromine preceding fluorine. The structure features a hydrogen atom at the 6-position, which is a key feature in its NMR spectrum.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various chemical environments and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 363-69-9 | [4][5] |

| Molecular Formula | C₆HBr₂F₃ | [2][3][6] |

| Molecular Weight | 289.88 g/mol | [2][4] |

| Boiling Point | 85-90 °C at 20 Torr | [4] |

| Density | 2.156 ± 0.06 g/cm³ | [4] |

| Physical Form | Solid or Semi-solid or liquid | |

| Purity (Typical) | 97% | |

| Storage Conditions | Sealed in dry, 2-8°C |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is essential for its identification and for monitoring its reactions. While a comprehensive set of experimental spectra is not publicly available in the search results, the expected spectroscopic features can be inferred from the known structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be the simplest, showing a single signal for the lone hydrogen atom at the 6-position. The chemical shift of this proton will be influenced by the deshielding effects of the adjacent fluorine and bromine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex due to spin-spin coupling between the three non-equivalent fluorine atoms. The fluorine at the 1-position will couple with the fluorine at the 3-position and the hydrogen at the 6-position. The fluorine at the 3-position will couple with the fluorines at the 1- and 5-positions. The fluorine at the 5-position will couple with the fluorine at the 3-position and the hydrogen at the 6-position.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached halogens, with carbons bonded to fluorine appearing at lower field and carbons bonded to bromine at a relatively higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring.

-

C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹.

-

C-Br stretching vibrations, which appear at lower frequencies.

-

C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This distinctive pattern is a powerful tool for confirming the presence of two bromine atoms in the molecule.

Synthesis and Reactivity

The synthesis of polysubstituted benzene derivatives like this compound often involves multi-step procedures, starting from more readily available precursors.

Synthetic Approaches

While specific synthesis routes for this compound are not detailed in the provided search results, a general understanding can be drawn from related syntheses. A plausible synthetic strategy could involve the bromination of 1,3,5-trifluorobenzene.[7] The directing effects of the fluorine atoms would need to be carefully considered to achieve the desired 2,4-dibromo substitution pattern.

The synthesis of a related compound, 1-bromo-2,4,5-trifluorobenzene, involves the bromination of 1,2,4-trifluorobenzene in the presence of iron powder as a catalyst.[8] A similar electrophilic aromatic substitution approach could potentially be adapted for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound in organic synthesis, particularly in the context of drug discovery, stems from the differential reactivity of its halogen substituents.

Cross-Coupling Reactions

The bromine atoms are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[1] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug molecules. The presence of two bromine atoms offers the potential for sequential or double cross-coupling reactions, further expanding its synthetic utility.

The trifluoromethyl group is a common feature in many pharmaceuticals, contributing to enhanced metabolic stability and binding affinity.[9] While this specific compound contains trifluoro-substituents rather than a trifluoromethyl group, the principles of using fluorinated building blocks in drug design are highly relevant.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). This allows for the displacement of one or more fluorine atoms by various nucleophiles, providing a pathway to introduce other functional groups onto the aromatic core.

Experimental Workflow: Conceptual Suzuki Coupling

Below is a conceptual step-by-step methodology for a Suzuki coupling reaction utilizing this compound as a substrate. This protocol is illustrative and would require optimization for a specific boronic acid partner.

Objective: To synthesize a mono-arylated derivative of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (for biphasic systems)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent(s) to the flask.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram

The following diagram illustrates the central role of this compound as a versatile building block in synthetic chemistry.

Caption: Synthetic pathways originating from this compound.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound. It is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Hazard Statements: H302, H315, H319, H335 Precautionary Statements: P261, P305+P351+P338

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of reactive bromine atoms and activating fluorine atoms makes it a valuable intermediate for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its structure, properties, and reactivity is paramount for leveraging its full synthetic potential. This guide has provided a detailed overview to aid researchers in the effective application of this versatile chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6HBr2F3 | CID 50997873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound CAS#: 363-69-9 [m.chemicalbook.com]

- 5. This compound | 363-69-9 [chemicalbook.com]

- 6. 1stsci.com [1stsci.com]

- 7. 1,3,5-Trifluorobenzene [webbook.nist.gov]

- 8. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 9. jelsciences.com [jelsciences.com]

2,4-Dibromo-1,3,5-trifluorobenzene molecular weight

An In-depth Technical Guide on the Molecular Weight of 2,4-Dibromo-1,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, focusing on the critical importance of its molecular weight in research and development. Beyond simply stating the value, this document elucidates the practical implications of this fundamental parameter in synthesis, analysis, and the strategic design of complex molecules. For professionals in drug discovery and the chemical sciences, a precise understanding of molecular weight is not a trivial detail but the cornerstone of experimental reproducibility, analytical accuracy, and the rational design of novel chemical entities. This guide offers field-proven insights, detailed protocols, and a workflow-based perspective on the application of this essential property.

Core Molecular Identity and Physicochemical Profile

This compound is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility is largely derived from the specific arrangement of its bromine and fluorine substituents, which provide multiple reactive sites and modulate the electronic properties of the benzene ring.

Key Identifiers and Molecular Weight

A precise understanding of a compound's identity begins with its fundamental constants. The molecular weight is paramount, dictating stoichiometric relationships in reactions and serving as a primary identifier in analytical methods.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 363-69-9 | [2][3][4] |

| Molecular Formula | C₆HBr₂F₃ | [1][2][3] |

| Average Molecular Weight | 289.88 g/mol | [1][4] |

| Monoisotopic Mass | 287.83971 Da | [1] |

| InChIKey | SFNQFVCUPVBCOC-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=C(C(=C1F)Br)F)Br)F | [1] |

Expert Insight: Average Weight vs. Monoisotopic Mass

It is crucial to distinguish between average molecular weight and monoisotopic mass.

-

Average Molecular Weight (289.88 g/mol ): This value is calculated using the weighted average of the natural abundances of all isotopes of each element (C, H, Br, F). It is the correct value to use for all macroscopic, bulk calculations, such as determining the mass of reagent needed for a specific molar quantity in a chemical reaction.

-

Monoisotopic Mass (287.83971 Da): This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F). This is the parameter of interest in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving the distinct isotopic peaks. The monoisotopic mass is used to confirm the elemental composition of a molecule with high precision.

Physicochemical Properties

The physical characteristics of the compound are essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Appearance | Solid, semi-solid, or liquid | |

| Boiling Point | 85-90 °C (at 20 Torr) | [4] |

| Density (Predicted) | 2.156 ± 0.06 g/cm³ | [4] |

| Purity (Typical) | ≥97% | [3] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C |

The Indispensable Role of Molecular Weight in R&D

The molecular weight of this compound is a pivotal parameter that informs every stage of the research and development lifecycle, from initial procurement to final product characterization.

The Foundation of Synthesis: Stoichiometry

In organic synthesis, reactions are governed by the molar ratios of reactants. The molecular weight is the non-negotiable conversion factor between the measurable mass of a substance and its molar quantity. Inaccurate calculations due to an incorrect molecular weight lead to suboptimal reactions, resulting in lower yields, increased impurities, and wasted resources. The two bromine atoms on this molecule make it an excellent substrate for double cross-coupling reactions, where precise stoichiometric control is essential to achieve selective mono- or di-functionalization.

The Cornerstone of Analysis: Mass Spectrometry

In analytical chemistry, particularly mass spectrometry, the molecular weight is a compound's primary fingerprint.

-

Low-Resolution MS: Confirms the presence of the compound by identifying its molecular ion peak (M⁺).

-

High-Resolution MS (HRMS): Provides an exact mass measurement that can confirm the elemental formula (C₆HBr₂F₃) to within a few parts per million (ppm), unequivocally distinguishing it from other potential isomers or impurities.

-

Isotopic Pattern: A defining characteristic of bromine-containing compounds is their unique isotopic signature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms, like this compound, will exhibit a characteristic M, M+2, and M+4 peak pattern in its mass spectrum with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the structure.

A Strategic Tool in Drug Discovery

In drug development, the strategic incorporation of fluorine atoms into a lead molecule is a widely used tactic to enhance its pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[5] this compound serves as a valuable fluorinated building block. The bromine atoms provide reactive handles for elaboration into more complex structures via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig reactions), while the trifluorinated core imparts the desired physicochemical benefits to the final drug candidate.

Visualizing the Workflow: The Centrality of Molecular Weight

The following diagram illustrates how molecular weight is a critical data point at every stage of a typical research workflow involving this compound.

Caption: Workflow diagram illustrating the critical role of molecular weight at each stage.

Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring technical accuracy and reproducibility.

Protocol: Verification of Molecular Identity via HRMS

Objective: To confirm the elemental composition of this compound using high-resolution mass spectrometry.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1 µg/mL.

-

-

Instrumentation (Example: ESI-Q-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Atmospheric Pressure Chemical Ionization (APCI) may also be effective.

-

Mass Analyzer: Set to a high-resolution mode, with a mass range of 100-500 m/z.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to achieve mass accuracy < 5 ppm.

-

-

Data Acquisition:

-

Inject the sample via direct infusion or through an LC system.

-

Acquire the full scan mass spectrum.

-

-

Data Analysis & Verification:

-

Locate the monoisotopic mass peak for the molecular ion. The theoretical exact mass is 287.8397 Da.

-

Measure the mass error between the observed mass and the theoretical mass. A value ≤ 5 ppm confirms the elemental composition.

-

Examine the isotopic pattern. Observe the cluster of peaks at M, M+2, and M+4. Confirm that their mass difference is ~2 Da and their intensity ratio is approximately 1:2:1, which is the definitive signature of a dibrominated compound.

-

Protocol: Stoichiometric Calculation for a Suzuki Coupling Reaction

Objective: To accurately calculate the required mass of reagents for a mono-arylation of this compound.

Reaction: this compound + Arylboronic Acid --(Pd catalyst, base)--> 2-(Aryl)-4-bromo-1,3,5-trifluorobenzene

Methodology:

-

Define the Limiting Reagent: Let this compound be the limiting reagent.

-

Target amount: 0.5 mmol.

-

-

Calculate Mass of this compound:

-

Mass = moles × molecular weight

-

Mass = 0.0005 mol × 289.88 g/mol = 0.1449 g (or 145 mg).

-

-

Calculate Mass of Other Reagents (Example):

-

Arylboronic Acid (e.g., Phenylboronic acid, MW = 121.93 g/mol ):

-

Molar equivalent: 1.1 eq (a slight excess is common).

-

Moles = 0.5 mmol × 1.1 = 0.55 mmol.

-

Mass = 0.00055 mol × 121.93 g/mol = 0.0671 g (or 67 mg).

-

-

Base (e.g., K₂CO₃, MW = 138.21 g/mol ):

-

Molar equivalent: 2.0 eq.

-

Moles = 0.5 mmol × 2.0 = 1.0 mmol.

-

Mass = 0.0010 mol × 138.21 g/mol = 0.1382 g (or 138 mg).

-

-

-

Self-Validation:

-

Double-check all molecular weight values against reliable sources (e.g., supplier's bottle, PubChem).

-

Recalculate all values to prevent arithmetic errors. Accurate weighing of these calculated masses is critical for the success of the reaction.

-

Safety and Handling

As a Senior Application Scientist, safe laboratory practice is paramount. This compound must be handled with appropriate care.

-

GHS Hazards: The compound is classified with the signal word "Warning." It is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[6][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

Conclusion

The molecular weight of this compound (289.88 g/mol ) is far more than a mere physical constant. It is a foundational parameter that directly influences the precision of synthetic chemistry, the certainty of analytical characterization, and the strategic planning of research projects. For scientists and professionals in drug development, mastering the application of this value—from stoichiometric calculations using the average molecular weight to elemental composition confirmation using the monoisotopic mass—is essential for achieving reliable, reproducible, and meaningful scientific outcomes.

References

- 1. This compound | C6HBr2F3 | CID 50997873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 1stsci.com [1stsci.com]

- 4. This compound CAS#: 363-69-9 [m.chemicalbook.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene: Properties, Synthesis, and Synthetic Utility

Abstract: 2,4-Dibromo-1,3,5-trifluorobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluorinated benzene core and two distinct bromine atoms, offers a platform for developing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, proposes a logical synthetic route, and explores its potential applications in cross-coupling reactions and the development of novel compounds for the pharmaceutical, agrochemical, and materials science sectors. The content is tailored for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this compound.

Introduction to Polyhalogenated Benzene Derivatives

Polyhalogenated aromatic compounds are foundational pillars in synthetic chemistry, prized for their utility as intermediates in the construction of complex organic molecules. The strategic placement of halogen atoms provides reactive handles that can be selectively functionalized through a variety of transformations, most notably metal-catalyzed cross-coupling reactions. Within this class, fluorinated aromatics are of particular interest due to the unique properties conferred by the fluorine atom, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in medicinal chemistry and materials science.[1][2]

This compound (CAS No. 363-69-9) emerges as a compound of interest, combining the stability of a trifluorinated ring with the synthetic versatility of two differentially positioned bromine atoms. This structure allows for potential regioselective functionalization, enabling the sequential introduction of different substituents to build intricate molecular frameworks. This guide serves as a technical resource, consolidating known properties and proposing a scientifically grounded approach to the synthesis, characterization, and application of this valuable chemical intermediate.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective use in a research setting. The key data for this compound are summarized below.

Structural and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 363-69-9 | Sigma-Aldrich |

| Molecular Formula | C₆HBr₂F₃ | PubChem[3] |

| Molecular Weight | 289.87 g/mol | PubChem[3] |

| Appearance | Solid or Semi-solid | Sigma-Aldrich |

| Boiling Point | 85-90 °C at 20 Torr | ChemicalBook[4] |

| InChI Key | SFNQFVCUPVBCOC-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1=C(C(=C(C(=C1F)Br)F)Br)F | PubChem[3] |

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. The available safety data indicates it is a hazardous substance.

| Hazard Information | Details | Source |

| Signal Word | Warning | Sigma-Aldrich |

| Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Sigma-Aldrich |

| Precautionary Codes | P261, P305+P351+P338 | Sigma-Aldrich |

| Storage | Store in a dry, cool (2-8°C), and well-ventilated place with the container sealed. | Sigma-Aldrich |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or outdoors. | Synquest Labs[5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | Synquest Labs[5] |

Proposed Synthesis and Purification Workflow

Retrosynthetic Rationale

The target molecule can be disconnected at the two C-Br bonds, leading back to 1,3,5-trifluorobenzene. The synthesis, therefore, involves the direct bromination of this starting material. Fluorine atoms are ortho-, para-directing yet deactivating substituents. In 1,3,5-trifluorobenzene, all three available positions (C2, C4, C6) are equivalent and are ortho to two fluorine atoms and para to one. This symmetry simplifies the initial bromination, which will yield 1-bromo-2,4,6-trifluorobenzene. A second bromination step would then be directed by the remaining fluorine atoms and the first bromine atom. The challenge lies in controlling the regioselectivity to favor the desired 2,4-dibromo isomer over other potential dibrominated products.

Proposed Experimental Protocol

This protocol describes a two-step electrophilic bromination, which must be optimized experimentally to maximize the yield of the target isomer.

Step 1: Monobromination of 1,3,5-Trifluorobenzene

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, charge 1,3,5-trifluorobenzene (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.05 eq) or iron powder.

-

Bromine Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent via the dropping funnel over 1-2 hours. The slow addition and low temperature are crucial to control the reaction's exothermicity and minimize over-bromination.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by GC-MS or TLC.

-

Work-up: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2,4,6-trifluorobenzene.

Step 2: Dibromination to Yield this compound

-

Setup: Use the crude product from Step 1 (1.0 eq) in the same reaction setup.

-

Reaction Conditions: Add fresh Lewis acid catalyst (FeBr₃, 0.1 eq). The second bromination is more difficult due to the increased deactivation of the ring. Therefore, more forcing conditions may be required.

-

Bromine Addition: Slowly add bromine (1.1 eq) at room temperature. After addition, gently heat the reaction mixture to 40-50°C to drive the reaction to completion. Monitor closely by GC-MS.

-

Work-up and Purification: Perform the same aqueous work-up as in Step 1. The resulting crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is essential to isolate the desired this compound isomer.

Visualization of Synthesis Workflow

References

Commercial suppliers of 2,4-Dibromo-1,3,5-trifluorobenzene

An In-Depth Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring two bromine atoms and three fluorine atoms strategically positioned on a benzene ring, provides multiple reactive sites. This substitution pattern allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of both bromine and fluorine atoms imparts distinct electronic and steric properties, enabling chemists to perform highly specific modifications and construct novel molecular frameworks. This guide offers a comprehensive overview of the commercial suppliers, technical specifications, synthetic applications, and safety protocols for this compound, designed to support researchers and professionals in leveraging this compound for their scientific endeavors.

Commercial Suppliers of this compound

A reliable supply of high-purity starting materials is paramount for reproducible research and development. This compound is commercially available from a range of chemical suppliers, from large global distributors to more specialized niche providers. The available purities and quantities vary, catering to different scales of research, from discovery chemistry to process development.

Below is a comparative table of prominent suppliers of this compound:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 50 mg, 100 mg, 250 mg, 1 g, 5 g, 25 g |

| ChemicalBook | 99% | Inquire for pricing and quantities |

| Ambeed, Inc. | ≥97% | 50 mg, 100 mg, 250 mg, 1 g, 5 g, 25 g |

| 1st Scientific LLC | 97% | 100 mg, 250 mg, 1 g, 5 g |

| AK Scientific Inc. | ≥95% | Inquire for pricing and quantities |

| Bide Pharmatech Ltd. | Inquire | Inquire for pricing and quantities |

| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | Inquire | Inquire for pricing and quantities |

| Tianjin Heowns Biochemical Technology Co., Ltd. | Inquire | Inquire for pricing and quantities |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Technical Specifications and Physicochemical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

Chemical Structure and Identifiers:

-

IUPAC Name: this compound[3]

-

Molecular Weight: 289.88 g/mol [3]

-

SMILES: C1=C(C(=C(C(=C1F)Br)F)Br)F[3]

Physicochemical Properties:

| Property | Value |

| Physical Form | Solid or Semi-solid or liquid[5] |

| Melting Point | 33-36 °C (for the related compound 1,4-Dibromo-2-fluorobenzene) |

| Boiling Point | 216 °C (for the related compound 1,4-Dibromo-2-fluorobenzene) |

| Storage Temperature | 2-8°C, sealed in dry conditions[5] |

Spectroscopic Data:

While a comprehensive, publicly available dataset for this compound is not readily found in a single source, the expected spectroscopic signatures can be inferred from its structure and data for similar compounds.[6]

-

¹H NMR: A single resonance is expected for the lone aromatic proton, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: Six distinct resonances are expected for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Three distinct resonances are expected for the three non-equivalent fluorine atoms, with coupling between them and to the aromatic proton.[6]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis of this compound

Conceptual Synthetic Pathway:

Caption: Conceptual synthesis of this compound.

General Experimental Considerations for Bromination:

-

Reaction Setup: The reaction would typically be carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents and Solvents: 1,3,5-trifluorobenzene would be dissolved in a suitable inert solvent, such as a halogenated solvent (e.g., dichloromethane or chloroform). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required to activate the brominating agent. The brominating agent could be elemental bromine (Br₂) or N-bromosuccinimide (NBS).[7]

-

Reaction Conditions: The brominating agent would be added dropwise to the solution of 1,3,5-trifluorobenzene and the catalyst at a controlled temperature, often at or below room temperature, to manage the exothermic reaction. The reaction mixture would then be stirred for a specific period until completion, which would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction would be quenched, for instance, by the addition of an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. The crude product would then be purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Applications in Research and Drug Development

The synthetic utility of this compound stems from the presence of two bromine atoms, which can be selectively functionalized through various cross-coupling reactions.[2][8] These reactions are foundational in modern organic synthesis and are extensively used in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Key Reactions and Their Significance:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for forming carbon-carbon bonds.[9] this compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. The differential reactivity of the two bromine atoms may allow for selective or sequential couplings.

-

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes.[10] This provides a route to introduce alkynyl moieties, which are versatile functional groups for further transformations.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[10] This is a crucial transformation in the synthesis of many pharmaceuticals containing arylamine scaffolds.

-

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. It is another effective method for creating carbon-carbon bonds.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction using an aryl dibromide, adapted from established methodologies.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or if irritation or other symptoms are experienced.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place (2-8°C).[5]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. A comprehensive understanding of its chemical properties, commercial availability, and safe handling procedures is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals seeking to leverage the synthetic potential of this important chemical intermediate.

References

- 1. 1stsci.com [1stsci.com]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | C6HBr2F3 | CID 50997873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 363-69-9 [chemicalbook.com]

- 5. This compound | 363-69-9 [sigmaaldrich.com]

- 6. magritek.com [magritek.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. 1,4-二溴-2-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two bromine atoms and three fluorine atoms on a benzene ring, offers a combination of reactivity and specific physicochemical properties. The presence of bromine atoms provides reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the trifluorinated core can impart desirable characteristics to target molecules, such as enhanced metabolic stability, increased lipophilicity, and modulated protein-binding affinity.[1]